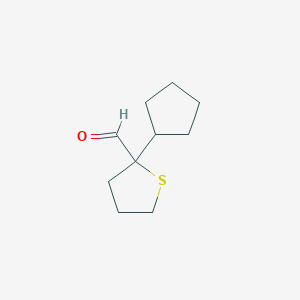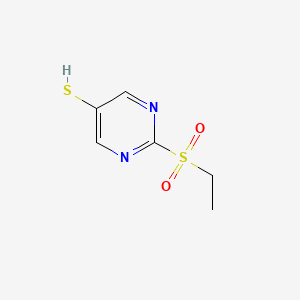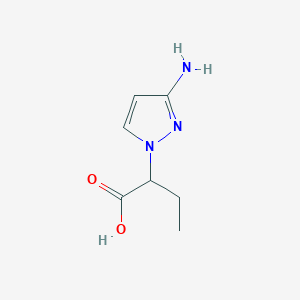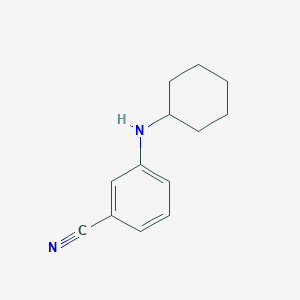
2-Cyclopentylthiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylthiolane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆OS It features a cyclopentyl group attached to a thiolane ring, which in turn is bonded to an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentylthiolane-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclopentyl-substituted thiol, followed by formylation to introduce the aldehyde group. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process, and reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the formylation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylthiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 2-Cyclopentylthiolane-2-carboxylic acid.
Reduction: 2-Cyclopentylthiolane-2-methanol.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopentylthiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclopentylthiolane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The thiolane ring may also interact with biological membranes, affecting their integrity and function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentylthiolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Cyclopentylthiolane-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Cyclopentylthiolane: Lacks the aldehyde functional group.
Uniqueness
2-Cyclopentylthiolane-2-carbaldehyde is unique due to the presence of both a cyclopentyl group and a thiolane ring with an aldehyde functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H16OS |
|---|---|
Molecular Weight |
184.30 g/mol |
IUPAC Name |
2-cyclopentylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H16OS/c11-8-10(6-3-7-12-10)9-4-1-2-5-9/h8-9H,1-7H2 |
InChI Key |
HTFRLUQNHRPOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCCS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid](/img/structure/B13301184.png)

![(Z)-(ethyl N-[(Z)-4-(trifluoromethyl)benzoyl]ethanecarbohydrazonate)](/img/structure/B13301197.png)

![N-[(5-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B13301214.png)

![1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13301237.png)



![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)


